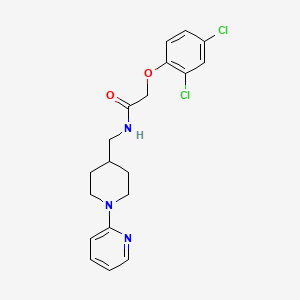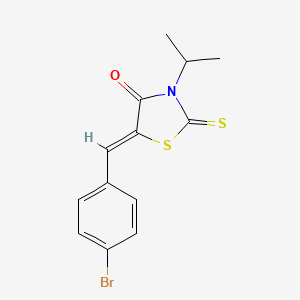
2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H21Cl2N3O2 and its molecular weight is 394.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation Reactivity and Chemical Synthesis
2-(Pyridin-2-yl)-N,N-diphenylacetamide and its derivatives, including compounds structurally related to 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, have been explored for their chemical reactivity and synthetic potential. Studies have shown that these compounds undergo chemical oxidation to produce various products, depending on the oxidant and reaction conditions. This reactivity is crucial for developing synthetic methodologies for complex organic compounds, highlighting the compound's significance in organic synthesis and potential applications in creating new materials or bioactive molecules (Pailloux et al., 2007).
Development of Controlled-Release Herbicides
The structure of this compound bears resemblance to 2,4-D esters, which have been investigated for their potential as controlled-release herbicides. By reacting starches with 2,4-dichlorophenoxyacetyl chloride, researchers have developed esters that slowly release 2,4-D, indicating the possibility of using structurally related compounds in agriculture to achieve targeted and prolonged weed control with minimized environmental impact (Mehltretter et al., 1974).
Pharmaceutical Development
In pharmaceutical research, compounds structurally similar to this compound, such as 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). These findings suggest a potential for derivatives of the original compound in developing treatments for diseases associated with ACAT-1 overexpression, offering a new avenue for therapeutic intervention (Shibuya et al., 2018).
Characterization and Potential Pesticide Development
The synthesis and characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a compound structurally related to this compound, have been explored for their potential as pesticides. Through X-ray powder diffraction, these compounds have been thoroughly characterized, laying the groundwork for their development into effective pesticides that can be tailored for specific agricultural needs (Olszewska et al., 2011).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-15-4-5-17(16(21)11-15)26-13-19(25)23-12-14-6-9-24(10-7-14)18-3-1-2-8-22-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSALFSXSXMARLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2769487.png)





![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2769497.png)

